molecular formula C11H14N2O4 B1517240 5-((tert-Butoxycarbonyl)amino)picolinic acid CAS No. 848308-47-4

5-((tert-Butoxycarbonyl)amino)picolinic acid

Cat. No.: B1517240
CAS No.: 848308-47-4
M. Wt: 238.24 g/mol
InChI Key: QTHQRNWVCRIQCR-UHFFFAOYSA-N
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Description

5-((tert-Butoxycarbonyl)amino)picolinic acid is a chemical compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of picolinic acid. This compound is of interest in organic synthesis and various scientific research applications due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

  • Protection of Amines: The BOC group can be added to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) under aqueous conditions.

  • Industrial Production Methods: In industrial settings, the protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to remove the BOC group, typically using strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Strong acids like TFA and HCl are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of picolinic acid.

  • Reduction Products: Amino acids or other amines without the BOC group.

  • Substitution Products: Derivatives of picolinic acid with different functional groups.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a protecting group for amines, facilitating the synthesis of complex molecules. Biology: It is employed in the study of enzyme mechanisms and protein interactions. Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Industry: It is utilized in the production of various chemical intermediates and fine chemicals.

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram. The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305+P351+338, and P302+352 .

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-cysteine methyl ester: Used in peptide synthesis.

  • BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide): A spin trapping reagent used in free radical research.

Uniqueness: 5-((tert-Butoxycarbonyl)amino)picolinic acid is unique in its combination of the picolinic acid core with the BOC protecting group, making it particularly useful in organic synthesis and research applications.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h4-6H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHQRNWVCRIQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651749
Record name 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848308-47-4
Record name 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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